molecular formula C26H20N2O3 B15020903 1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol

1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol

Cat. No.: B15020903
M. Wt: 408.4 g/mol
InChI Key: YZPFEESCNAGBLQ-UHFFFAOYSA-N
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Description

1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol is a complex organic compound that features a benzoxazole moiety, a naphthol group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol typically involves the condensation of 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxybenzaldehyde with 2-hydroxy-1-naphthaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. In medicinal applications, the compound may interact with cellular receptors or enzymes, modulating signaling pathways that lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline: Shares the benzoxazole moiety but lacks the naphthol group and imine linkage.

    2-hydroxy-1-naphthaldehyde: Contains the naphthol group but lacks the benzoxazole moiety and imine linkage.

Uniqueness

1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H20N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

1-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C26H20N2O3/c1-15-11-22-25(12-16(15)2)31-26(28-22)20-13-18(8-10-23(20)29)27-14-21-19-6-4-3-5-17(19)7-9-24(21)30/h3-14,29-30H,1-2H3

InChI Key

YZPFEESCNAGBLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C=CC5=CC=CC=C54)O)O

Origin of Product

United States

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